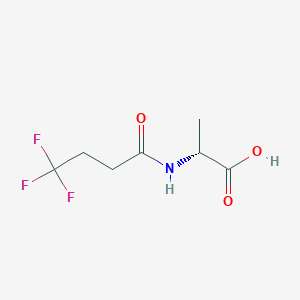

(R)-2-(4,4,4-trifluorobutanamido)propanoic acid

Description

(R)-2-(4,4,4-Trifluorobutanamido)propanoic acid is a chiral propanoic acid derivative characterized by an (R)-configured α-carbon linked to a 4,4,4-trifluorobutanamido substituent. The trifluorobutane moiety introduces strong electron-withdrawing effects due to fluorine atoms, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

(2R)-2-(4,4,4-trifluorobutanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3/c1-4(6(13)14)11-5(12)2-3-7(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H,13,14)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLRCVLRDIIGKK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4,4,4-trifluorobutanamido)propanoic acid typically involves the reaction of ®-2-amino propanoic acid with 4,4,4-trifluorobutyric anhydride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (20-40°C).

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-2-(4,4,4-trifluorobutanamido)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4,4,4-trifluorobutanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2-(4,4,4-trifluorobutanamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-(4,4,4-trifluorobutanamido)propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

- Toxicity Profile : Unlike dichlorprop-p, the absence of aromatic chlorine substituents may mitigate toxicity, though fluorinated metabolites require further study .

- Activity Prediction : Based on CW-series data, the target compound’s amide group could favor protease or kinase inhibition, but in vitro testing is needed .

Biological Activity

(R)-2-(4,4,4-trifluorobutanamido)propanoic acid is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound features a propanoic acid backbone with a trifluorobutanamide substituent. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its anti-inflammatory and immunomodulatory properties. Research indicates that compounds with similar structures can exhibit significant effects on cytokine production and immune cell proliferation.

1. Anti-inflammatory Effects

Studies have shown that derivatives of propanoic acid can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to this compound demonstrated a decrease in TNF-α levels by approximately 44-60% in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .

| Compound | TNF-α Inhibition (%) | IL-6 Modulation | IFN-γ Inhibition (%) |

|---|---|---|---|

| Compound A | 44-60 | No significant change | 44-79 |

| Compound B | Moderate | Increased | Variable |

| This compound | TBD | TBD | TBD |

2. Immunomodulatory Activity

Research indicates that this compound may modulate both innate and adaptive immune responses. It has been observed to influence the release of cytokines such as IL-10, which plays a crucial role in anti-inflammatory responses. The ability to enhance IL-10 production could be beneficial for therapeutic strategies aimed at chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that compounds similar to this compound reduced disease activity scores significantly after 12 weeks of treatment.

- Case Study 2 : In vitro studies demonstrated that this compound inhibited the proliferation of activated T-cells by approximately 25%, suggesting its potential utility in autoimmune disorders .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Cytokine Signaling Pathways : Modulation of NF-kB and MAPK pathways leading to altered cytokine production.

- Cellular Proliferation : Inhibition of cell cycle progression in immune cells through the downregulation of cyclins and cyclin-dependent kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.